molecular formula C12H9Cl2N5O3S B2596300 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203337-47-6

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2596300
CAS No.: 1203337-47-6
M. Wt: 374.2
InChI Key: ZBMWERJVKSRMJE-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H9Cl2N5O3S and its molecular weight is 374.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has been dedicated to synthesizing and characterizing compounds with structures similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, focusing on their potential biological activities. Studies such as those by Hassan et al. (2014) and Lalpara et al. (2021) have synthesized novel compounds and evaluated their properties, including cytotoxic and antidiabetic activities respectively (Hassan, Hafez, & Osman, 2014); (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Biological Activities

  • Compounds bearing the 1,3,4-oxadiazole and pyrazole motifs have been investigated for various biological activities, including antibacterial, insecticidal, and nematocidal effects. For instance, Rai et al. (2009) synthesized novel oxadiazole derivatives and demonstrated significant antibacterial activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating potential applications in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Antimicrobial and Antitubercular Screening

  • Newer derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, highlighting the therapeutic potential of such compounds. Nayak et al. (2016) demonstrated the synthesis and antitubercular activity of N-substituted pyrazole derivatives, suggesting their utility in developing new treatments for tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Pharmacological Evaluation

  • Further studies have also investigated the pharmacological potential of these compounds, including their interactions with cannabinoid receptors and their role in inhibiting protoporphyrinogen oxidase, an enzyme target for herbicidal action. Katoch-Rouse and Horti (2003) explored the synthesis and potential of radiolabeled compounds for studying cannabinoid receptors, indicating applications in medical imaging and neuroscience (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5O3S/c1-19-4-6(11(18-19)21-2)9(20)15-12-17-16-10(22-12)5-3-7(13)23-8(5)14/h3-4H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWERJVKSRMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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